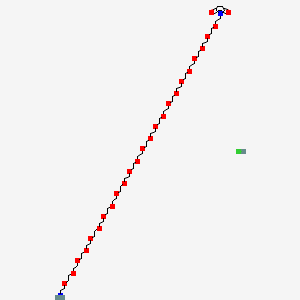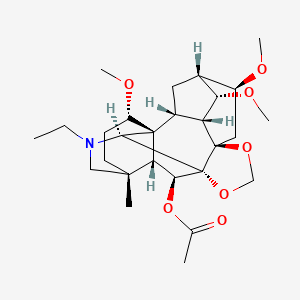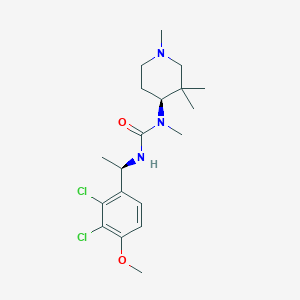
PI3K/mTOR Inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/mTOR Inhibitor-1 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers and other diseases, making this compound a significant focus in therapeutic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of Core Structure: Initial steps often include the synthesis of a core structure, which may involve cyclization reactions.
Functional Group Modifications:
Final Coupling: The final step usually involves coupling the core structure with specific side chains or functional groups to achieve the desired inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: PI3K/mTOR Inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the functional groups involved.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
PI3K/mTOR Inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential in treating various cancers, including breast cancer, colorectal cancer, and hematologic malignancies.
Wirkmechanismus
PI3K/mTOR Inhibitor-1 exerts its effects by targeting the PI3K and mTOR pathways. These pathways are involved in:
Cell Growth and Proliferation: PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. Activated AKT then promotes cell growth and survival.
Metabolism: mTOR, a downstream target of AKT, regulates protein synthesis and metabolism. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
PI3K/mTOR Inhibitor-1 is compared with other similar compounds to highlight its uniqueness:
GDC-0941: A selective PI3K inhibitor with a different structure but similar target.
Omipalisib: A dual PI3K/mTOR inhibitor with strong inhibitory activity.
Copanlisib: Another pan-PI3K inhibitor with distinct pharmacokinetic properties.
These compounds share similar targets but differ in their chemical structures, potency, and clinical applications .
Conclusion
This compound is a promising compound with significant potential in cancer therapy and other scientific research areas. Its unique mechanism of action and broad range of applications make it a valuable tool in understanding and targeting the PI3K/mTOR pathways.
Eigenschaften
Molekularformel |
C18H22FN5O3S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-fluoro-5-[2-[(3S)-3-methylmorpholin-4-yl]-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H22FN5O3S/c1-11-10-27-6-5-24(11)17-22-14(12-9-21-16(20)7-13(12)19)8-15(23-17)18(3-4-18)28(2,25)26/h7-9,11H,3-6,10H2,1-2H3,(H2,20,21)/t11-/m0/s1 |
InChI-Schlüssel |
LBIPJQHFIZPQHA-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |
Kanonische SMILES |
CC1COCCN1C2=NC(=CC(=N2)C3(CC3)S(=O)(=O)C)C4=CN=C(C=C4F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
